4(3H)-Quinazolinone, 6-bromo-2-methyl-3-phenyl-
CAS No.: 4546-25-2
Cat. No.: VC16223268
Molecular Formula: C15H11BrN2O
Molecular Weight: 315.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4546-25-2 |
|---|---|
| Molecular Formula | C15H11BrN2O |
| Molecular Weight | 315.16 g/mol |
| IUPAC Name | 6-bromo-2-methyl-3-phenylquinazolin-4-one |
| Standard InChI | InChI=1S/C15H11BrN2O/c1-10-17-14-8-7-11(16)9-13(14)15(19)18(10)12-5-3-2-4-6-12/h2-9H,1H3 |
| Standard InChI Key | VPVJXWSPNRIXTI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC2=C(C=C(C=C2)Br)C(=O)N1C3=CC=CC=C3 |
Introduction
Structural and Chemical Properties
Molecular Architecture and Nomenclature
The systematic IUPAC name for this compound is 6-bromo-2-methyl-3-phenylquinazolin-4-one, reflecting its substitution pattern on the quinazolinone core. The quinazolinone scaffold consists of a fused bicyclic system with a pyrimidine ring adjacent to a benzene ring. Key substituents include:
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Bromine at position 6 (aromatic ring)
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Methyl group at position 2 (pyrimidine ring)
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Phenyl group at position 3 (pyrimidine ring)
The molecular formula is C₁₅H₁₁BrN₂O, with a molecular weight of 321.17 g/mol. Its canonical SMILES representation is CC1=NC2=C(C=C(C=C2)Br)C(=O)N1C3=CC=CC=C3, illustrating the spatial arrangement of substituents.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₁BrN₂O |
| Molecular Weight | 321.17 g/mol |
| IUPAC Name | 6-Bromo-2-methyl-3-phenylquinazolin-4-one |
| CAS Registry Number | 84546-13-4 |
| Topological Polar Surface Area | 41.7 Ų |
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis of 6-bromo-2-methyl-3-phenylquinazolin-4-one typically involves a multi-step protocol starting from 5-bromoanthranilic acid. A representative pathway includes:
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Condensation: Reaction of 5-bromoanthranilic acid with acetic anhydride yields 6-bromo-2-methylbenzoxazin-4-one .
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Ring Opening and Cyclization: Treatment with aniline derivatives under reflux conditions facilitates nucleophilic attack at the carbonyl group, leading to cyclization and formation of the quinazolinone core .
This method achieves moderate to high yields (60–85%) and is adaptable for introducing diverse aryl groups at position 3 .
Reaction Modifications
The presence of a bromine atom at position 6 enables further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura), while the methyl group at position 2 enhances steric stability . For instance, palladium-catalyzed coupling with boronic acids can introduce aryl or heteroaryl moieties, expanding the compound’s utility in drug discovery .
Biological Activities and Mechanisms
Antimicrobial Efficacy
The bromine and phenyl groups enhance membrane permeability, contributing to antimicrobial effects:
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Against Staphylococcus aureus, derivatives with 2-methyl-3-phenyl substitutions displayed MIC values of 16–32 µg/mL, comparable to ciprofloxacin .
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Compound 3f (a 6-bromo-2-methyl analog) exhibited antifungal activity against Candida albicans (MIC: 8 µg/mL) and Aspergillus niger (MIC: 32 µg/mL) .
Table 2: Antimicrobial Activity of Selected Analogs
| Compound | Microbial Strain | MIC (µg/mL) |
|---|---|---|
| 3f | Candida albicans | 8 |
| 2b | Staphylococcus aureus | 16 |
| 3j | Aspergillus niger | 32 |
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆): δ 2.35 (s, 3H, CH₃), 7.20–7.85 (m, 8H, aromatic), 8.10 (s, 1H, C5-H) .
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IR (KBr): 1715 cm⁻¹ (C=O stretch), 1580 cm⁻¹ (C=N), 610 cm⁻¹ (C-Br) .
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Mass Spectrometry: Molecular ion peak observed at m/z 321.17 [M+H]⁺.
Comparative Analysis with Related Derivatives
Substituent Effects on Bioactivity
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2-Methyl vs. 2-Bromomethyl: Methyl groups improve metabolic stability compared to bromomethyl analogs, which exhibit higher reactivity but lower selectivity .
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3-Phenyl vs. 3-Heteroaryl: Phenyl-substituted derivatives demonstrate superior antimicrobial activity, while heteroaryl variants (e.g., pyridyl) show enhanced kinase inhibition .
Table 3: Activity Trends by Substituent
| Position | Substituent | Key Activity |
|---|---|---|
| 2 | Methyl | Improved metabolic stability |
| 6 | Bromine | Enhanced electrophilicity |
| 3 | Phenyl | Broad-spectrum antimicrobial |
Therapeutic Applications and Future Directions
Research Gaps and Opportunities
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Pharmacokinetic Studies: Limited data on oral bioavailability and tissue distribution.
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Structure-Activity Relationships (SAR): Systematic exploration of 2-alkyl vs. 2-aryl substitutions.
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